molecular formula C9H9BrO3S B13886935 2-[(4-Bromobenzenesulfonyl)methyl]oxirane

2-[(4-Bromobenzenesulfonyl)methyl]oxirane

Cat. No.: B13886935
M. Wt: 277.14 g/mol
InChI Key: RAWOHEOTMKCEKG-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzenesulfonyl)methyl]oxirane is an organic compound with the molecular formula C9H9BrO3S. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. The compound features a bromobenzenesulfonyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromobenzenesulfonyl)methyl]oxirane typically involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate epoxide precursor. One common method is the reaction of 4-bromobenzenesulfonyl chloride with an alcohol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is typically purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromobenzenesulfonyl)methyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Ring-Opening Reactions: The oxirane ring is highly reactive and can be opened by nucleophiles, acids, or bases to form diols, halohydrins, or other functionalized compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Ring-Opening Reactions: Acids like hydrochloric acid or bases like sodium hydroxide are used to catalyze the ring-opening of the oxirane.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted sulfonamides, sulfonate esters, and sulfonate salts.

    Ring-Opening Reactions: Products include diols, halohydrins, and other functionalized alcohols.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and sulfides.

Scientific Research Applications

2-[(4-Bromobenzenesulfonyl)methyl]oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl groups.

    Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzenesulfonyl)methyl]oxirane involves its reactivity as an electrophile due to the presence of the oxirane ring and the bromobenzenesulfonyl group. The compound can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl Chloride: A precursor in the synthesis of 2-[(4-Bromobenzenesulfonyl)methyl]oxirane, used in similar applications.

    2-[(4-Chlorobenzenesulfonyl)methyl]oxirane: A similar compound with a chlorine atom instead of bromine, exhibiting similar reactivity but different physical properties.

    2-[(4-Methylbenzenesulfonyl)methyl]oxirane: A compound with a methyl group instead of bromine, used in different synthetic applications.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution and ring-opening reactions compared to its chlorine or methyl analogs.

Properties

Molecular Formula

C9H9BrO3S

Molecular Weight

277.14 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylmethyl]oxirane

InChI

InChI=1S/C9H9BrO3S/c10-7-1-3-9(4-2-7)14(11,12)6-8-5-13-8/h1-4,8H,5-6H2

InChI Key

RAWOHEOTMKCEKG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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